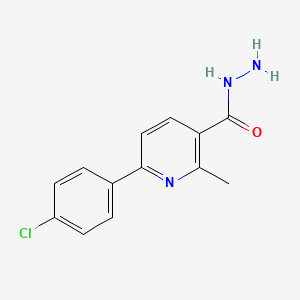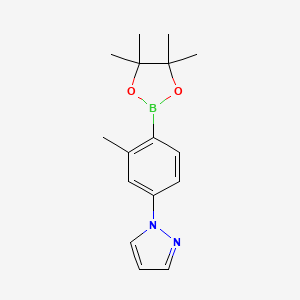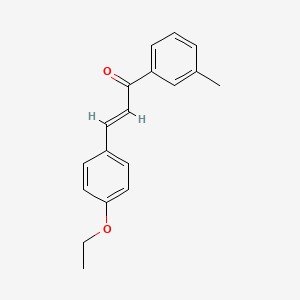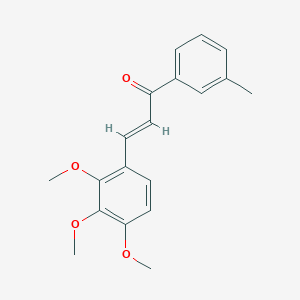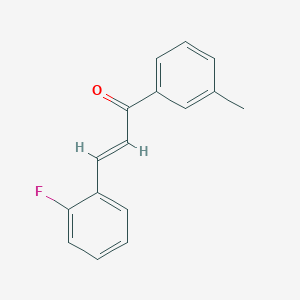
(2E)-3-(2-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2E)-3-(2-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, commonly referred to as FMP, is a synthetic compound that has been studied for its potential applications in scientific research. FMP is a member of the family of compounds known as propenones, which are cyclic molecules containing a carbonyl group and two double bonds. FMP has been studied for its potential applications in the fields of biochemistry, physiology, and drug discovery.
Applications De Recherche Scientifique
FMP has been studied for its potential applications in the fields of biochemistry, physiology, and drug discovery. FMP has been used as a model compound to study the mechanisms of action of other compounds such as drugs and toxins. FMP has also been used to study the effects of different environmental and physiological conditions on enzymes and other biological systems. Additionally, FMP has been used to study the structure and function of proteins and other macromolecules.
Mécanisme D'action
The exact mechanism of action of FMP is still not fully understood. However, it is believed that FMP interacts with proteins and other macromolecules in the cell, leading to changes in their structure and function. FMP has been shown to interact with enzymes and other proteins in the cell, leading to changes in their activity. FMP has also been shown to interact with DNA, leading to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
FMP has been shown to have a variety of biochemical and physiological effects. FMP has been shown to inhibit the activity of enzymes involved in metabolic processes, leading to changes in metabolic pathways and cellular processes. FMP has also been shown to interact with DNA, leading to changes in gene expression and other cellular processes. Additionally, FMP has been shown to interact with proteins and other macromolecules in the cell, leading to changes in their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of FMP in laboratory experiments has several advantages and limitations. One advantage of using FMP in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, FMP is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, FMP is a relatively small molecule, making it difficult to study its interactions with proteins and other macromolecules. Additionally, FMP is not very stable in solution, making it difficult to study its biochemical and physiological effects.
Orientations Futures
The potential future directions for FMP research include further studies on its mechanism of action, biochemical and physiological effects, and interactions with proteins and other macromolecules. Additionally, further studies on the synthesis and characterization of FMP could be conducted in order to improve the efficiency and yield of the reaction. Additionally, further studies on the potential applications of FMP in drug discovery and other medical applications could be conducted. Finally, further studies on the potential environmental and toxicological effects of FMP could be conducted in order to assess its safety for use in laboratory experiments and potential medical applications.
Méthodes De Synthèse
The synthesis of FMP involves the reaction of 2-fluoro-3-methylphenylacetone with prop-2-en-1-one in the presence of a base catalyst. The reaction is carried out in an organic solvent such as dichloromethane or THF. The product is then purified by column chromatography and recrystallization. The product is then characterized by spectroscopic techniques such as NMR and MS.
Propriétés
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-5-4-7-14(11-12)16(18)10-9-13-6-2-3-8-15(13)17/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKNPYMCURDTHD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




